2,4-Dinitrobenzenesulfonic acid hydrate
CAS No.: 698999-22-3
Cat. No.: VC13337020
Molecular Formula: C6H6N2O8S
Molecular Weight: 266.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 698999-22-3 |
|---|---|
| Molecular Formula | C6H6N2O8S |
| Molecular Weight | 266.19 g/mol |
| IUPAC Name | 2,4-dinitrobenzenesulfonic acid;hydrate |
| Standard InChI | InChI=1S/C6H4N2O7S.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);1H2 |
| Standard InChI Key | GWGBNENHEGYJSN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2,4-Dinitrobenzenesulfonic acid hydrate consists of a benzene ring substituted with two nitro groups at the 2- and 4-positions and a sulfonic acid group at the 1-position, coordinated with water molecules. The compound’s reactivity stems from the electron-withdrawing nitro groups, which enhance the electrophilicity of the sulfonic acid moiety . Key properties include:
The variance in melting points (95–98°C vs. 107–109°C) likely arises from differences in hydration states or purification methods .
Spectroscopic and Analytical Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1,350 cm⁻¹ and 1,520 cm⁻¹ confirm nitro group stretching, while a broad peak near 1,040 cm⁻¹ corresponds to sulfonic acid S=O vibrations.
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Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O) shows aromatic protons as doublets at δ 8.6 ppm (H-3) and δ 8.3 ppm (H-5), with the H-6 proton as a triplet at δ 8.1 ppm .
Synthesis and Industrial Production
Nitration of Benzenesulfonic Acid
The primary synthesis route involves nitrating benzenesulfonic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (50–70°C) . The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group directing nitro groups to the 2- and 4-positions. Post-reaction crystallization from methanol or water yields the hydrate form .
Reaction Scheme:
Alternative Methods
A patent (WO2008011830A1) describes synthesizing structurally related diamino benzenesulfonic acids via sulfonation of m-phenylenediamine, though this method is less common for the dinitro derivative .
Applications in Organic Chemistry and Biomedicine
Organic Synthesis
The compound serves as a precursor for ether-soluble 2,4-dinitrophenyl derivatives of amino alcohols, facilitating their purification and characterization . Its sulfonic acid group acts as a leaving group in nucleophilic aromatic substitution reactions, enabling the synthesis of dyes and pharmaceutical intermediates .
Induction of Experimental Colitis
2,4-Dinitrobenzenesulfonic acid hydrate is widely used to model ulcerative colitis (UC) in rodents. Intrarectal administration in ethanol solutions induces inflammation by generating reactive oxygen species (ROS) and activating NF-κB signaling . Key findings include:
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Radix Hedysari Extract: Reduced colitis severity by decreasing myeloperoxidase (MPO), TNF-α, and IL-1β levels while elevating antioxidant enzymes (T-SOD, CAT) .
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BMDA and DMMA Derivatives: Ameliorated inflammation in rats by inhibiting JNK/p38 MAPK pathways .
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Metoclopramide Prodrug: A colon-specific prodrug releasing 5-aminosalicylic acid (5-ASA) showed efficacy comparable to sulfasalazine in reducing colitis symptoms .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Storage | Tightly sealed in cool, dry areas away from oxidizers |
| First Aid | Rinse skin/eyes with water for 15 minutes; seek medical attention |
Environmental Impact
The compound’s high water solubility (≈2.5% w/v) necessitates careful disposal to prevent groundwater contamination . Biodegradation studies suggest moderate persistence in aquatic environments .
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| 2-Nitrobenzenesulfonic acid | Single nitro group; lower reactivity | Dye intermediates |
| Dinitrobenzene | Lacks sulfonic acid group; higher volatility | Explosives manufacturing |
| Sulfanilic acid | Amino substituent; non-corrosive | pH indicators |
The dual nitro and sulfonic acid groups in 2,4-dinitrobenzenesulfonic acid hydrate make it uniquely suited for electrophilic reactions and biomedical models .
Recent Research Advancements
Anti-Inflammatory Drug Development
Studies highlight its role in validating novel therapeutics:
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Radix Hedysari Ethanol Extract: Reduced colon mucosal damage in rats by 40% compared to controls (p < 0.01) .
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BMDA/DMMA: Lowered MPO activity by 60% in DNBS-induced colitis, outperforming traditional anti-inflammatory agents .
Mechanistic Insights
The compound’s ROS-generating properties activate NLRP3 inflammasomes, providing a mechanistic basis for chronic inflammation models .
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